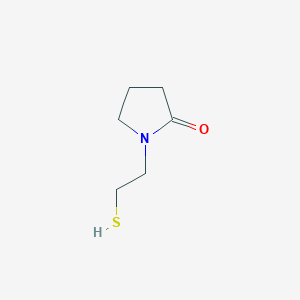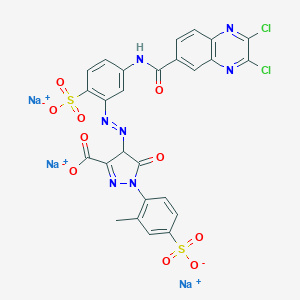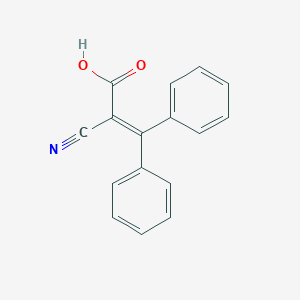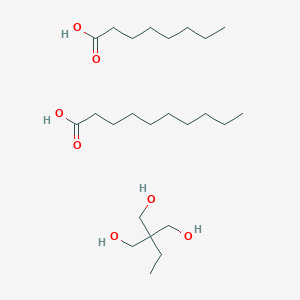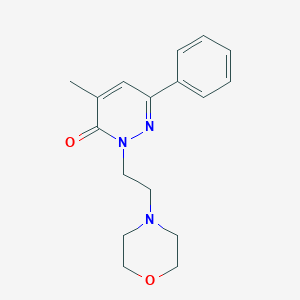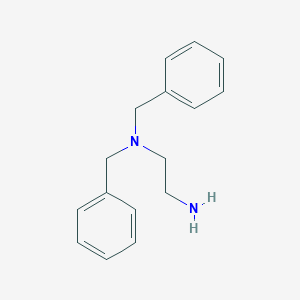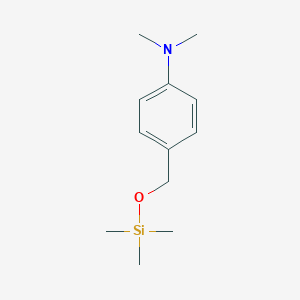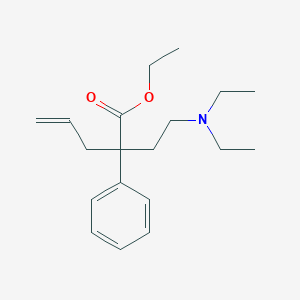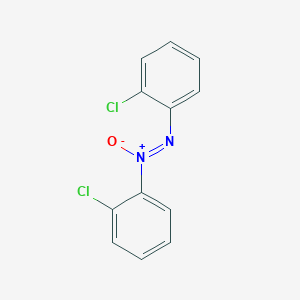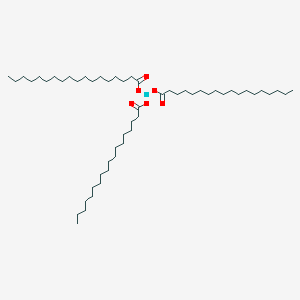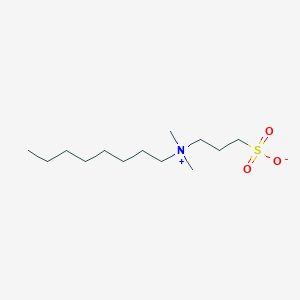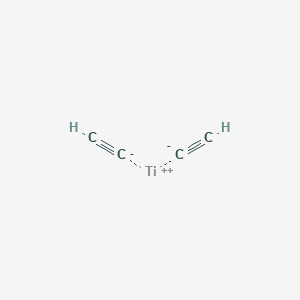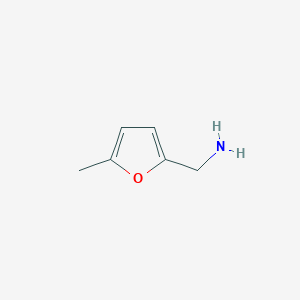
C.I. Pigment Violet 32
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Pigment Violet 32 is a synthetic organic pigment that is widely used in the scientific research field. It is a member of the azo class of pigments and is commonly known as PV32. This pigment has been extensively studied over the years due to its unique properties and applications.I. Pigment Violet 32, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of C.I. Pigment Violet 32 is based on its fluorescent properties. When excited with light of a specific wavelength, the pigment emits light at a longer wavelength. This emission can be detected and used for imaging and tracking purposes.
Efectos Bioquímicos Y Fisiológicos
C.I. Pigment Violet 32 has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using C.I. Pigment Violet 32 in lab experiments include its high sensitivity and specificity for labeling biomolecules, its non-toxic and non-carcinogenic nature, and its ease of use. However, its limitations include its insolubility in water and organic solvents, which can limit its applications in certain experiments.
Direcciones Futuras
For C.I. Pigment Violet 32 research include the development of new synthesis methods to improve its solubility and expand its applications. There is also a need for more studies on its potential applications in medical imaging and diagnostics. Additionally, the use of C.I. Pigment Violet 32 in combination with other fluorescent probes for multiplex imaging is an area of active research.
Métodos De Síntesis
C.I. Pigment Violet 32 is synthesized by the diazotization of 3-amino-4-methoxybenzoic acid followed by coupling with 2,5-dimethoxyaniline. The resulting pigment is a bright violet powder that is insoluble in water and organic solvents.
Aplicaciones Científicas De Investigación
C.I. Pigment Violet 32 is widely used in the scientific research field as a fluorescent probe for biological imaging. It has been used to label proteins, DNA, and other biomolecules for visualization and tracking. This pigment has also been used as a pH indicator, as it exhibits a change in fluorescence intensity with changes in pH.
Propiedades
Número CAS |
12225-08-0 |
|---|---|
Nombre del producto |
C.I. Pigment Violet 32 |
Fórmula molecular |
C27H24N6O7S |
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C27H24N6O7S/c1-28-41(37,38)23-13-21(39-2)20(12-22(23)40-3)32-33-24-16-7-5-4-6-14(16)10-17(25(24)34)26(35)29-15-8-9-18-19(11-15)31-27(36)30-18/h4-13,28,34H,1-3H3,(H,29,35)(H2,30,31,36) |
Clave InChI |
UYYYMGPWQPIMAL-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O)OC |
SMILES canónico |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)NC(=O)N5)O)OC |
Otros números CAS |
12225-08-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



